Boron trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in water: 332 g/100 g at 0 °C; some hydrolysis occurs to form fluoboric and boric acids

Soluble in cold water, hydrolyzes in hot water

Soluble in concentrated sulfuric acid and most organic solvents

Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide

Solubility in anhydrous sulfuric acid: 1.94 g/100 g; soluble in most saturated and halogenated hydrocarbons and in aromatic compounds

Solubility in water: reaction

106% (in cold H2O)

Synonyms

Canonical SMILES

Lewis Acid Catalyst:

BF₃ is a Lewis acid, meaning it can accept an electron pair from another molecule. This ability makes it a versatile catalyst for various organic reactions, including:

- Friedel-Crafts reactions: These reactions involve the acylation or alkylation of aromatic rings. BF₃ facilitates the attachment of an alkyl or acyl group to the aromatic ring by accepting an electron pair from the reactant molecule, making it more susceptible to attack by the electrophilic group. Source: Chemistry LibreTexts, "Friedel-Crafts Alkylation and Acylation":

- Polymerization reactions: BF₃ can initiate the polymerization process by accepting an electron pair from a monomer, allowing it to form a bond with another monomer unit. This is crucial in the production of various polymers, such as polyisobutylene and polytetrafluoroethylene (PTFE). Source: ScienceDirect, "Boron trifluoride"!

Neutron Capture Agent:

BF₃ has a high neutron capture cross-section, meaning it readily absorbs neutrons. This property makes it valuable in:

- Nuclear magnetic resonance (NMR) spectroscopy: BF₃ can be used as a probe molecule in NMR spectroscopy to study the structure and dynamics of biological molecules. Its high neutron capture cross-section allows for efficient detection and signal amplification. Source: National Institutes of Health, "Boron Trifluoride Etherate (BF₃•Et₂O)": )

- Neutron therapy: Certain isotopes of boron, such as Boron-10, can be selectively taken up by cancer cells. When exposed to neutrons, Boron-10 undergoes nuclear fission, releasing energy that can kill cancer cells. BF₃ can be used as a carrier molecule to deliver Boron-10 to tumors for targeted cancer therapy. Source: National Cancer Institute, "Boron Neutron Capture Therapy (BNCT)": )

Other Research Applications:

BF₃ also finds applications in various other areas of scientific research, such as:

- Studying atmospheric chemistry: BF₃ can be used to investigate various atmospheric processes, including the formation and destruction of ozone. Source: Royal Society of Chemistry, "Boron Trifluoride":

- Developing new materials: BF₃ can be used as a precursor for the synthesis of new materials with desirable properties, such as high thermal stability and electrical conductivity. Source: American Chemical Society, "Boron Trifluoride: A Versatile Lewis Acid":

Boron trifluoride is a chemical compound with the formula BF₃. It is a colorless gas characterized by a pungent odor and is highly toxic and corrosive. Boron trifluoride is classified as a Lewis acid, which means it can accept an electron pair from a Lewis base to form a coordinate covalent bond. This property makes it a valuable reagent in various organic synthesis reactions, particularly in catalyzing electrophilic aromatic substitutions and alkylation reactions .

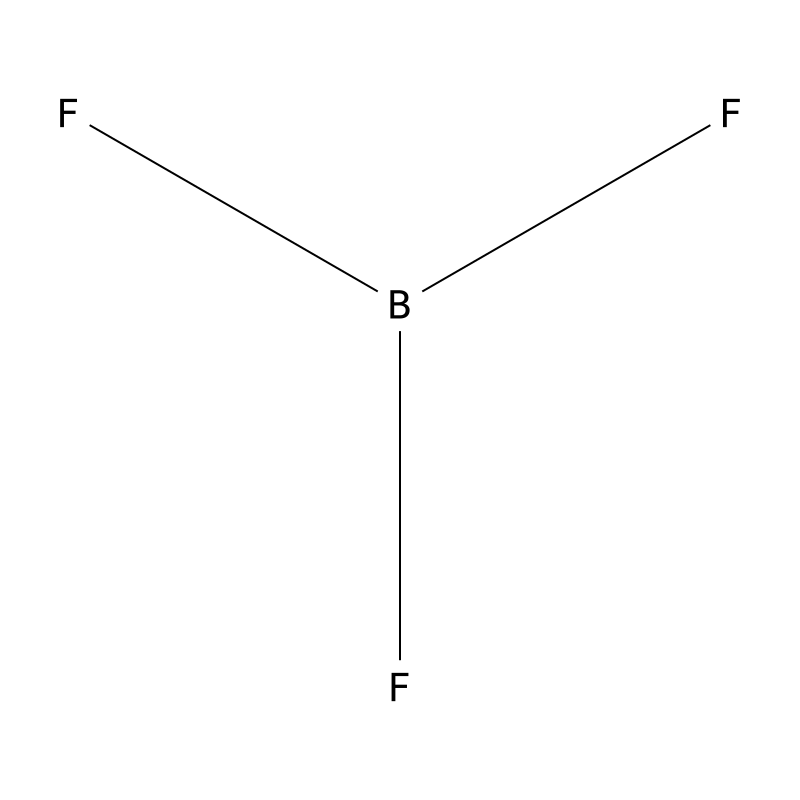

The molecular structure of boron trifluoride features a trigonal planar geometry around the boron atom, with three fluorine atoms bonded to it. This configuration results in an incomplete octet for the boron atom, which contributes to its reactivity .

- Hydrolysis: When boron trifluoride comes into contact with water, it reacts to form boric acid and hydrofluoric acid:This reaction is particularly hazardous as hydrofluoric acid is highly corrosive and toxic .

- Alkylation: Boron trifluoride is frequently used as a catalyst in Friedel-Crafts alkylation reactions, where it facilitates the addition of alkyl groups to aromatic rings .

- Complex Formation: Boron trifluoride can form complexes with various Lewis bases, such as ethers, enhancing its utility in organic synthesis. For example, it can form boron trifluoride etherate, which is more stable and easier to handle than the gas itself .

Boron trifluoride exhibits significant biological activity primarily due to its toxicity. Inhalation of its vapors can cause severe respiratory irritation, leading to symptoms such as coughing, choking, laryngitis, and pulmonary edema. Dermal exposure may result in burns and dermatitis . While boron compounds have been studied for potential therapeutic applications, boron trifluoride itself is not used therapeutically due to its hazardous nature.

Boron trifluoride can be synthesized through several methods:

- Reaction of Boron Oxide with Hydrofluoric Acid:This method involves the direct reaction of boron oxide with hydrofluoric acid.

- From Borax:

Borax (sodium tetraborate) can be treated with concentrated sulfuric acid followed by hydrofluoric acid to yield boron trifluoride. - Thermal Decomposition:

Certain boron-containing compounds can decompose thermally to produce boron trifluoride under controlled conditions .

Boron trifluoride has diverse applications across various fields:

- Catalysis: It is widely used as a catalyst in organic synthesis, particularly for Friedel-Crafts reactions and polymerization processes .

- Chemical Synthesis: It serves as a reagent for synthesizing organoboron compounds and other complex molecules.

- Analytical Chemistry: Boron trifluoride is utilized in analytical techniques such as gas chromatography for derivatization of alcohols and phenols .

- Nuclear Industry: It is used in neutron detection systems due to its interaction with neutrons through the boron-10 isotope .

Research on the interactions of boron trifluoride focuses on its reactivity with various substances:

- Water: As mentioned earlier, it hydrolyzes upon contact with water, generating toxic byproducts.

- Alkali Metals: Boron trifluoride reacts violently with alkali metals like sodium and potassium, producing heat and potentially explosive reactions .

- Organic Compounds: Interaction studies have shown that boron trifluoride forms stable adducts with many organic compounds, enhancing its role as a catalyst in organic synthesis .

Several compounds share similarities with boron trifluoride due to their reactivity or structural characteristics. Here are some notable examples:

| Compound | Formula | Characteristics | Unique Features |

|---|---|---|---|

| Boron trichloride | BCl₃ | Colorless gas; less toxic than BF₃ | Used primarily in organic synthesis but less reactive |

| Aluminum chloride | AlCl₃ | White solid; strong Lewis acid | Commonly used in Friedel-Crafts reactions |

| Phosphorus pentachloride | PCl₅ | Colorless solid; reacts vigorously with water | Forms phosphoric acid upon hydrolysis |

| Silicon tetrachloride | SiCl₄ | Colorless liquid; reactive with moisture | Used in silicon chemistry; less toxic compared to BF₃ |

Boron trifluoride's unique combination of high reactivity as a Lewis acid and its specific applications in catalysis distinguishes it from these similar compounds. Its toxicity and corrosiveness further underscore the need for careful handling compared to alternatives like aluminum chloride or silicon tetrachloride.

Electronic Structure and Bonding Theory

Boron trifluoride’s electronic structure is defined by boron’s three valence electrons and fluorine’s seven, resulting in a total of 24 valence electrons. The molecule adopts a trigonal planar geometry with sp² hybridization at boron, as predicted by valence shell electron pair repulsion (VSEPR) theory [1] [3]. Each B–F bond involves two shared electrons, leaving boron with only six electrons in its valence shell—a violation of the octet rule [3]. This electron deficiency arises from boron’s small atomic size and high electronegativity, which limit its ability to accommodate lone pairs [3].

Molecular orbital (MO) theory provides further insight. The central boron atom combines its atomic orbitals with fluorine’s symmetry-adapted linear combinations (SALCs). For example, fluorine’s 2s and 2p orbitals form σ and π interactions with boron’s sp² hybrid orbitals, yielding a bonding framework stabilized by delocalized electron density [2]. The absence of lone pairs on boron ensures minimal steric hindrance, preserving the planar geometry [1].

| Component | Quantity | Electrons Involved |

|---|---|---|

| B–F bonds | 3 | 6 |

| Fluorine lone pairs | 9 | 18 |

| Boron valence shell | — | 6 (bonding only) |

Table 1: Electron distribution in BF₃ [3].

Quantum Chemical Models of Lewis Acidity

Quantum mechanical calculations, such as density functional theory (DFT), quantify BF₃’s Lewis acidity by analyzing its electron affinity and frontier molecular orbitals. The molecule’s lowest unoccupied molecular orbital (LUMO) corresponds to boron’s vacant pₓ orbital, which readily accepts electron pairs from Lewis bases [4] [5]. Fluorine’s electronegativity further polarizes the B–F bonds, enhancing boron’s electrophilicity [4].

Ab initio studies demonstrate that BF₃’s coordination with bases like ammonia (NH₃) increases its hydride affinity by 121 kcal/mol, transforming it into a superelectrophile [5]. This is modeled using thermochemical cycles that compare BF₃ binding energies in neutral and anionic states, revealing stark increases in acidity and electrophilicity upon complexation [5].

Computational Studies of Reactivity

Reactivity analyses focus on BF₃’s role in Friedel-Crafts alkylation, where it polarizes alkyl halides to stabilize carbocation intermediates. Quantum calculations show that BF₃’s empty p orbital overlaps with the σ* orbital of C–X bonds (X = Cl, Br), facilitating heterolytic cleavage [4] [5]. Transition state simulations further reveal that BF₃ lowers activation energies by 15–20 kcal/mol compared to uncatalyzed pathways [5].

Hybridization changes during adduct formation are also computationally validated. Upon bonding with NH₃, boron transitions from sp² to sp³ hybridization, adopting a tetrahedral geometry [4]. This shift is energetically favorable, with bond dissociation energies (BDEs) for BF₃-NH₃ estimated at 25–30 kcal/mol [5].

Coordination Model Applications

BF₃-Base Interactions

BF₃ forms coordinate covalent bonds with Lewis bases via electron pair donation. For example, in the BF₃–NH₃ adduct, nitrogen’s lone pair occupies boron’s vacant p orbital, creating a four-center, six-electron system [4]. Infrared spectroscopy confirms this interaction, showing a 200 cm⁻¹ redshift in B–F stretching frequencies due to reduced bond order [2].

The strength of these interactions depends on the base’s donor number. Stronger bases like trimethylamine (NMe₃) exhibit higher binding energies (ΔG ≈ −10 kcal/mol) compared to weaker donors like ethers (ΔG ≈ −5 kcal/mol) [5].

Pathways of Coordination Exchange

Coordination exchange in BF₃ adducts proceeds via associative or dissociative mechanisms. In associative pathways, incoming bases attack the boron center before the original base departs, forming a pentacoordinate intermediate. Dissociative pathways involve prior dissociation of the original base, leaving a transient BF₃ molecule [4]. Kinetic studies favor the associative route for most bases, with exchange rates proportional to base concentration [5].

Physical Description

GasVapor

COLOURLESS COMPRESSED GAS WITH PUNGENT ODOUR. FORMS WHITE FUMES IN MOIST AIR.

Colorless gas with a pungent, suffocating odor.

Colorless gas with a pungent, suffocating odor. [Note: Forms dense white fumes in moist air. Shipped as a nonliquefied compressed gas.]

Color/Form

Boiling Point

-99.9 °C

-100 °C

-148°F

Vapor Density

Relative vapor density (air = 1): 2.4

2.38

Density

1.57 at -100.4 °C/4 °C (liquid); 3.07666 g/L (gas at STP)

1.6

2.38(relative gas density)

Odor

Pungent, irritating

Melting Point

-126.8 °C

-127 °C

-196°F

UNII

GHS Hazard Statements

H330: Fatal if inhaled [Danger Acute toxicity, inhalation]

Vapor Pressure

4874 kPa (3.656X10+4 mm Hg) at 260 K (-13.2 °C)

<50 atm

>50 atm

Pictograms

Corrosive;Acute Toxic

Impurities

1.0% nitrogen; <0.006% sulfur dioxide; <0.0006% ferric oxide; <0.003% silicon dioxide; traces of oxygen.

Other CAS

20654-88-0

Associated Chemicals

Wikipedia

Drug Warnings

Use Classification

Methods of Manufacturing

From borax and hydrofluoric acid or from boric acid and ammonium bifluoride. The complex formed is then treated with cold-fuming sulfuric acid.

Preparation: Swinehart, US 2148514, US 2196907 (1939, 1940 both to Harshaw Chemical)

Wiesboeck, US 3690821 (1972 to U.S. Steel)

Boron trifluoride is made commercially in the United States by a proprietary process from boric acid and hydrofluoric acid.

General Manufacturing Information

Petrochemical manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Synthetic rubber manufacturing

Borane, trifluoro-: ACTIVE

Lab preparation: decomposition of a diazonium fluoroborate and the fluorination of boron trichloride with antimony trifluoride

In the finished product, the content of decomposition products of the catalyst must not exceed 0.04% of boron & 0.3% of fluorine.

Storage Conditions

Store in a cool, dry, well ventilated location. Outside or detached storage is preferred. Separate from water, active metals, monomers.

Fireproof if in building. Separated from alkali metals, alkaline earth metals, alkyl nitrates and lime. Cool.

Cylinders of boron trifluoride must be secured against dropping, falling and rupture. Storage areas must be free of excess moisture, and to minimize corrosion, the cylinders must not be stored on damp ground. No boron trifluoride storage area may contain explosives or flammable materials. Laboratories are advised to store boron trifluoride cylinders in exhaust hoods and to maintain design airflows.

Stability Shelf Life

Trialkylboranes are stable indefinitely when stored under an inert atmosphere. /Trialkylboranes/

Dates

Synthesis and Formation Mechanism of a Compound with an Unprecedented Skeleton: Dodecahydro-4,10:5,9-diepoxydipyrrolo[3,4-b:3',4'-f][1,5]diazocine

Misaki Shinoda, Nobuyoshi Morita, Kosaku Tanaka Iii, Yoshimitsu Hashimoto, Shintaro Ban, Osamu TamuraPMID: 33268656 DOI: 10.1248/cpb.c20-00561

Abstract

The reaction of N-(2-{[(tert-butyldimethylsilyl)oxy]imino}ethyl)-4-methyl-N-(3-phenylprop-2-yn-1-yl)benzenesulfonamide (6b) with BF·OEt

afforded a compound with an unprecedented dodecahydro-4,10 : 5,9-diepoxydipyrrolo[3,4-b:3',4'-f][1,5]diazocine skeleton (7) after aqueous work-up. The formation mechanism of meso-7 appears to involve dimerization of the hydrated forms (6aS)-C and (6aR)-C of the initial racemic product 9 via cation B generated by facile protonation at the C3a position of 9. Extensive computational studies revealed that the driving force of the facile hydration of 9 is probably release of the ring strain of 9, which arises in part from the bent sp

-hybridized C3a carbon.

Stereospecific synthesis and rearrangement of 22S-23-acetylsapogenins

Yi-Hong Lu, Yang Xie, Pei Hu, Zhao-Lin Sun, Zhi-Xiong Li, Cheng-Gang HuangPMID: 32439406 DOI: 10.1016/j.steroids.2020.108655

Abstract

The BF·Et

O-catalysed acetolysis of steroid sapogenins diosgenin, sarsasapogenin and tigogenin in dichloromethane as the solvent instead of acetic anhydride afforded (20S)- and (20R)-22,26-epoxycholestanes (compounds 1 and 2). 22S-23-Acetylsapogenins (compounds 4) were synthesized stereospecifically from 20R-22,26-epoxycholestanes (compounds 2) in good yield. The rearrangement of 22S-23-acetylsapogenins (compounds 4) afforded novel disubstituted dihydropyran furostanol frameworks. Exhaustive NMR characterization of the obtained compounds is provided. Additionally, the structures of the critical compounds (6a and 7a) were unequivocallyconfirmed by single crystal X-ray diffraction studies.

Simple Derivatization-Gas Chromatography-Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter

Neil Yohan Musadji, Claude Geffroy-RodierPMID: 33198251 DOI: 10.3390/molecules25225278

Abstract

Dissolved organic matter is an important component of the global carbon cycle that allows the distribution of carbon and nutrients. Therefore, analysis of soil dissolved organic matter helps us to better understand climate change impacts as it is the most dynamic and reactive fraction in terrestrial ecosystems. Its characterization at the molecular level is still challenging due to complex mixtures of hundreds of compounds at low concentration levels in percolating water. This work presents simple methods, such as thermochemolysis- or derivatization-gas chromatography, as an alternative for the analysis of fatty acids in dissolved organic matter without any purification step. The variables of the protocols were examined to optimize the processing conditions for the C-C

range. As a proof of concept, fatty acid distributions of soil percolating water samples from a long-term field experiment were successfully assessed. The variability of dissolved organic acid distributions was pronounced through depth profile and soil treatment but no major change in composition was observed. However, although the optimization was done from C

to C

, detection within the C

-C

fatty acids range was performed for all samples.

A sensitive LC-MS assay using derivatization with boron trifluoride to quantify curcuminoids in biological samples

Alexander J Yoon, Haiqiang Wu, Roy D Pan, Bruce Teter, Jack Cipolla, Edwin Chang, Luis Z Avila, Saroj K Basak, Eri S Srivatsan, Marilene B Wang, Greg M Cole, Sally A Frautschy, Phillip D Hampton, Kym F FaullPMID: 32081619 DOI: 10.1016/j.ab.2020.113636

Abstract

A procedure is described to measure curcumin (C), demethoxycurcumin (DMC), bisdemethoxycurcumin (BDMC), tetrahydrocurcumim (TC) and their glucuronidated metabolites (CG, DMCG, and BDMCG) in plasma, brain, liver and tumor samples. The procedure involves converting the analytes to their boron difluoride derivatives and analyzing them by combined liquid chromatography coupled to an ion trap mass spectrometer operating in the negative ion MSscan mode. The method has superb limits of detection of 0.01 nM for all curcuminoids and 0.5 nM for TC and the glucuroniated metabolites, and several representative chromatograms of biological samples containing these analytes are provided. In addition, the pharmacokinetic profile of these compounds in one human who daily consumed an over-the-counter curcuminoid product shows the peak and changes in circulating concentrations achieved by this mode of administration.

A new skeletal rearrangement of 1,7-dimethyl Cookson's cage dione catalyzed by a Lewis acid

Sambasivarao Kotha, Subba Rao CheekatlaPMID: 31998915 DOI: 10.1039/c9ob02298h

Abstract

A methyl-substituted polycyclic cage dione containing the PCUD framework has undergone an unprecedented ring rearrangement approach. Here, the PCUD framework with the aid of a Lewis acid such as BF3·MeOH gave unusual fragmentation products. Two new products were isolated via the skeletal rearrangement process involving carbocation mediated intermediates. The substituents in the succinyl bond present in the strained PCUD skeleton produce a driving force for the rearrangement in an unprecedented manner. Interestingly, the cyclobutane ring was transformed to cyclopentane through the cleavage of the C1-C7 bond during the ring-expansion process of PCUD via the carbocation intermediates. Unexpectedly, solvent (benzene) was captured during the ring-homologation process due to the presence of methyl substituents placed at the cyclobutane ring of the cage framework. It appears that this is the first report where an unexpected ring-rearrangement, ring-homologation, and ring-fragmentation occur with the aid of the BF3·MeOH complex.Differentiation of Deprotonated Acyl-,

Edouard Niyonsaba, McKay W Easton, Erlu Feng, Zaikuan Yu, Zhoupeng Zhang, Huaming Sheng, John Kong, Leah F Easterling, Jacob Milton, Harry R Chobanian, Nicholas R Deprez, Mark T Cancilla, Gozdem Kilaz, Hilkka I KenttämaaPMID: 31381321 DOI: 10.1021/acs.analchem.9b02717

Abstract

Glucuronidation, a common phase II biotransformation reaction, is one of the majorand

metabolism pathways of xenobiotics. In this process, glucuronic acid is conjugated to a drug or a drug metabolite via a carboxylic acid, a hydroxy, or an amino group to form acyl-,

-, and/or

-glucuronide metabolites, respectively. This process is traditionally thought to be a detoxification pathway. However, some acyl-glucuronides react with biomolecules

, which may result in immune-mediated idiosyncratic drug toxicity (IDT). In order to avoid this, one may attempt in early drug discovery to modify the lead compounds in such a manner that they then have a lower probability of forming reactive acyl-glucuronide metabolites. Because most drugs or drug candidates bear multiple functionalities, e.g., hydroxy, amino, and carboxylic acid groups, glucuronidation can occur at any of those. However, differentiation of isomeric acyl-,

, and

-glucuronide derivatives of drugs is challenging. In this study, gas-phase ion-molecule reactions between deprotonated glucuronide metabolites and BF

followed by collision-activated dissociation (CAD) in a linear quadrupole ion trap mass spectrometer were demonstrated to enable the differentiation of acyl-,

, and

-glucuronides. Only deprotonated

-glucuronides and deprotonated, migrated acyl-glucuronides form the two diagnostic product ions: a BF

adduct that has lost two HF molecules, [M - H + BF

- 2HF]

, and an adduct formed with two BF

molecules that has lost three HF molecules, [M - H + 2BF

- 3HF]

. These product ions were not observed for deprotonated

-glucuronides and unmigrated, deprotonated acyl-glucuronides. Upon CAD of the [M - H + 2BF

- 3HF]

product ion, a diagnostic fragment ion is formed via the loss of 2-fluoro-1,3,2-dioxaborale (MW of 88 Da) only in the case of deprotonated, migrated acyl-glucuronides. Therefore, this method can be used to unambiguously differentiate acyl-,

, and

-glucuronides. Further, coupling this methodology with HPLC enables the differentiation of unmigrated 1-β-acyl-glucuronides from the isomeric acyl-glucuronides formed upon acyl migration. Quantum chemical calculations at the M06-2X/6-311++G(d,p) level of theory were employed to probe the mechanisms of the reactions of interest.

Optimization and validation of a derivatization method with boron trifluoride in ethanol for analysis of aromatic carboxylic acids in water

Mette Kristensen, Peter Christensen, Jan H ChristensenPMID: 31078279 DOI: 10.1016/j.chroma.2019.05.003

Abstract

Gas-chromatography (GC) analysis of carboxylic acids is limited by the high polarity and low volatility of most of these compounds. Boron trifluoride (BF) mediated alkylation reactions is one of the most commonly used derivatization methods for making carboxylic acids GC compatible. A semi-automated BF

·EtOH (ethanol) derivatization method was optimized for comprehensive two-dimensional gas chromatography high-resolution mass spectrometry (GC × GC-HR MS) analysis of carboxylic acids in solid phase extraction (SPE) extracts of oil polluted water. The optimal derivatization method were found to be with addition of 300 μL BF

·EtOH per 200 μL sample and reaction at 75 °C for 24 h. Derivatives of eight selected acids (aliphatic, mono- and di-aromatic) were stable over 12 h with relative standard deviations (RSDs) of 2.0-10.7 %, the derivatization method was repeatable (RSDs of 3.2-17.2 %), detection limits (DL) and limit of detections (LODs) was in the range of DL = 0.53-1.63 ppb and LOD = 0.19-2.51 ppb for pure acid standards, and DL = 0.18-3.41 ppb and LOD = 0.28-5.46 ppb for matrix matched acid standards. Finally, the method was validated on the acidic fraction of a mixed anion-exchange SPE of oil polluted water. Thousands of degradation products from parent alkylated polycyclic aromatic hydrocarbons (PAHs) and aliphatic hydrocarbons, such as aliphatic acids and mono-, di- and tri- aromatic acids were analyzed by the applied method and compound groups were tentatively identified.

Mapping aldehydic load in vivo by positron emission tomography with [

Alexia Kirby, Mojmír Suchý, Andrea Brouwer, Adam ShuhendlerPMID: 30994648 DOI: 10.1039/c9cc01831j

Abstract

A new radiotracer, [F]NA

BF

, capable of rapid, stable, and catalyst-free complexation of aldehydes in vivo is reported. [

F]NA

BF

was shown to bind aldehydes in live subjects using locally administered aldehyde-presenting microparticles, and was then applied to mapping aldehydic load in a mouse model of sepsis. [

F]NA

BF

may enable the direct investigation of the chemical biology of aldehydes in living subjects, and may open avenues for the adoption of endogenous aldehydic load as an imaging biomarker of inflammatory pathology.

Potentiality of PARAFAC approaches for simultaneous determination of N-acetylcysteine and acetaminophen based on the second-order data obtained from differential pulse voltammetry

Khalil Zarnousheh Farahani, Ali Benvidi, Masoud Rezaeinasab, Saleheh Abbasi, Mohammad Abdollahi-Alibeik, Ali Rezaeipoor-Anari, Mohammad Ali Karimi Zarchi, Seyed Shahab Addin Darbandizadeh Mohammad AbadiPMID: 30348415 DOI: 10.1016/j.talanta.2018.08.092

Abstract

N-acetylcysteine (N-AC) has widespread application such as pharmaceutical drug and nutritional supplement. Its adverse effects are rash, urticaria, and itchiness and large doses of N-AC could potentially cause damage to the heart and lungs. Therefore, in this work, a sensitive voltammetric sensor based on a carbon paste electrode modified with silica nano particles (i.e. Mobil Composition of Matter (No. 41) modified with Boron Trifluoride or BF@MCM-41) with a combination of 4,4'-dihydroxybiphenyl (DHB) (BF

@MCM-41/DHB/CPE) was designed for determination of N-AC. The electrochemical oxidation of N-AC was examined using various techniques such as cyclic voltammetry (CV), chronoamperometry and differential pulse voltammetry (DPV). Under the optimum conditions, some parameters such as electron transfer coefficient (α) and heterogeneous rate constant (k

) were estimated for N-AC. Due to the use of N-AC for the treatment of acetaminophen (AC) overdose, the application of modified electrode was investigated for the simultaneous determination of N-AC and AC in blood serum and tablet samples. Since, the signals of these species overlap and due to the presence of interfering species in blood samples, the simultaneous determination of mentioned species is difficult or impossible. To overcome this challenge, parallel factor analysis (PARAFAC) was used for the analysis of the complex matrices to obtain the spectral profile of each component and interference. To achieve this goal, electrochemical second-order data were generated using a simple change in pulse height of differential pulse voltammetry. The results of the presently proposed strategy for the real samples analysis are similar to those obtained with HPLC. Thus, the proposed method has acceptable performance for simultaneous determination of the two species in real samples.

BF

Hang Shen, Xiao Xiao, Moriana K Haj, Patrick H Willoughby, Thomas R HoyePMID: 30384597 DOI: 10.1021/jacs.8b10206

Abstract

Boron trifluoride is observed to promote a variety of C-H insertion reactions of benzynes bearing pendant alkyl groups. Computations and various mechanistic studies indicate that BFengages the strained π-bond to confer carbene-like character on the adjacent, noncoordinated benzyne carbon. This represents an unprecedented catalytic role for a non-transition metal such as BF

.